6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one
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Overview
Description
6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one is a complex organic compound belonging to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of nucleophilic substitution and addition reactions. For example, the tert-butyl group can be introduced via alkylation using tert-butyl halides, while the hydroxyethyl group can be added through a reaction with ethylene oxide or similar reagents. The dimethylphenyl group can be attached using Friedel-Crafts alkylation or related methods .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and catalysts (e.g., Lewis acids) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrimidinone ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
6-(tert-butyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar in structure but with a thieno ring instead of a hydroxyethyl group.
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one: Features a benzofuran ring and similar substituents.
Uniqueness
The presence of the hydroxyethyl group, in particular, allows for additional hydrogen bonding and reactivity compared to similar compounds .
Properties
IUPAC Name |
6-tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-13(2)8-14(7-12)15(21)10-20-11-19-16(9-17(20)22)18(3,4)5/h6-9,11,15,21H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXWYMMWKODQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN2C=NC(=CC2=O)C(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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